molecular formula C20H31ClN4O B2520655 2-(adamantan-1-yl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1189941-17-0

2-(adamantan-1-yl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2520655
CAS No.: 1189941-17-0
M. Wt: 378.95
InChI Key: LRKDBGXAYXJLHU-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride is a nitrogen-rich heterocyclic compound featuring:

  • An adamantane moiety, known for enhancing lipophilicity and metabolic stability .
  • A ketone bridge connecting the adamantane and piperazine-imidazole system.
  • A hydrochloride salt formulation, improving aqueous solubility for pharmacological applications .

Properties

IUPAC Name

2-(1-adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O.ClH/c1-22-3-2-21-19(22)24-6-4-23(5-7-24)18(25)14-20-11-15-8-16(12-20)10-17(9-15)13-20;/h2-3,15-17H,4-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKDBGXAYXJLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(adamantan-1-yl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride is a synthetic derivative that exhibits notable biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

  • Chemical Formula : C₁₅H₁₈N₂O·HCl
  • IUPAC Name : 2-(1H-imidazol-1-yl)-1-[(3R,5S,7s)-adamantan-1-yl]ethan-1-one

Structural Features

The compound features an adamantane core, which is known for its hydrophobic properties, and an imidazole ring that contributes to its biological interactions. The piperazine moiety enhances its binding affinity to various biological targets.

Research indicates that this compound may interact with multiple biological pathways. Notably, it has been shown to bind to heme oxygenase (HO) enzymes, which are involved in oxidative stress regulation and cellular signaling. The binding occurs at the distal pocket of HO enzymes, where the imidazolyl group coordinates with heme iron, effectively displacing critical water ligands necessary for enzymatic activity .

Antimicrobial Activity

Studies have demonstrated that derivatives of imidazole and piperazine exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown efficacy against various bacterial strains, likely due to their ability to disrupt cell membrane integrity or inhibit vital metabolic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins and activation of caspases, leading to programmed cell death .

Neuroprotective Effects

Given the presence of the piperazine ring, which is associated with neuropharmacological activities, this compound may exhibit neuroprotective effects. Research indicates that similar piperazine derivatives can inhibit acetylcholinesterase (AChE), potentially enhancing cholinergic neurotransmission and providing therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
Heme Oxygenase InhibitionBinds to HO distal pocket; displaces water ligand
AntimicrobialDisrupts cell membrane integrity
AnticancerInduces apoptosis via Bcl-2 modulation
NeuroprotectiveInhibits AChE; enhances cholinergic signaling

Case Study 1: Heme Oxygenase Inhibition

A study published in PubMed explored the binding characteristics of similar adamantane derivatives to human HO enzymes. The findings revealed that these compounds could effectively inhibit HO activity by occupying the distal pocket without displacing heme, suggesting a potential therapeutic avenue for conditions characterized by oxidative stress .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives with structural similarities to our compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, implying robust antimicrobial efficacy .

Case Study 3: Neuropharmacological Assessment

Research involving piperazine derivatives highlighted their potential in treating Alzheimer's disease by demonstrating significant inhibition of AChE activity in vitro. This suggests that compounds like this compound could offer neuroprotective benefits through similar mechanisms .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing adamantane structures exhibit significant antimicrobial activity. For instance, derivatives of adamantane have demonstrated efficacy against various Gram-positive bacteria and fungi, such as Candida albicans. Studies have shown that the minimum inhibitory concentration (MIC) for related compounds can be as low as 12.5 μM, indicating strong antibacterial efficacy .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies involving related imidazole derivatives have reported promising results in inhibiting cancer cell proliferation. The unique combination of the adamantane and imidazole moieties may enhance the compound's ability to interact with cancerous cells, potentially leading to novel therapeutic agents in oncology .

Synthesis and Characterization

The synthesis of 2-(adamantan-1-yl)-1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride typically involves multi-step synthetic routes, including:

  • Alkylation : The reaction begins with the alkylation of piperazine derivatives with an appropriate adamantane precursor.
  • Cyclization : Subsequent cyclization reactions are performed to form the imidazole ring, utilizing solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

Study 1: Antimicrobial Evaluation

A study evaluated a series of adamantane derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against various pathogens, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In vitro studies on related compounds have shown that they can inhibit the growth of cancer cell lines. The presence of both adamantane and imidazole structures was found to enhance cytotoxicity against specific cancer types, indicating a promising avenue for further research into anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Triazole-Thione Derivatives
  • 3-(Adamantan-1-yl)-4-ethyl-1-{[(4-(2-methoxyphenylpiperazin-1-yl)]methyl}-1H-1,2,4-triazole-5(4H)-thione ():

    • Replaces the ketone bridge with a triazole-thione core.
    • Introduces a 2-methoxyphenyl group on piperazine, enhancing aromatic interactions but reducing polarity .
    • Key difference : Thione group may confer redox activity or metal-binding properties absent in the target compound.
  • 3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)]methyl]-4-ethyl-1H-1,2,4-triazole-5(4H)-thione ():

    • Substitutes methylimidazole with a benzyl-piperazine group.
    • Increased steric bulk could hinder membrane permeability compared to the target compound’s compact imidazole .
Imidazole Derivatives
  • (4-(Adamantan-1-yl)-1-isopropylimidazole-2-yl)methanol (): Features an isopropyl-substituted imidazole and a hydroxymethyl group. Lacks the piperazine-ketone system, reducing conformational flexibility and hydrogen-bonding capacity .

Piperazine Substitution Patterns

4-Ethylpiperazine Analogues
  • 3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione (): Ethyl substitution on piperazine increases basicity compared to the target compound’s methylimidazole-linked piperazine. Crystal structure reveals O–H···N (piperazine) hydrogen bonds, suggesting stronger intermolecular interactions than the hydrochloride salt form of the target compound .
Methoxyphenylpiperazine Analogues
  • (4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride (): Replaces adamantane with a 4-methoxyphenyl group, significantly altering lipophilicity (ClogP estimated ~2.5 vs. ~4.5 for adamantane-containing compounds). Methoxy group may enhance π-π stacking but reduce blood-brain barrier penetration .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Features
Target Compound ~415.9 Adamantane, methylimidazole, HCl High water solubility due to hydrochloride
3-(Adamantan-1-yl)-4-ethyl-1-{[(4-(2-methoxyphenylpiperazin-1-yl)]methyl}-1H-1,2,4-triazole-5(4H)-thione ~498.6 Triazole-thione, methoxyphenyl Moderate solubility (thione reduces polarity)
(4-(Adamantan-1-yl)-1-isopropylimidazole-2-yl)methanol ~284.4 Hydroxymethyl, isopropyl Low solubility (non-ionic, hydrophobic)
(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride ~350.8 Methoxyphenyl, ethylimidazole, HCl Moderate solubility (balanced lipophilicity)

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting from adamantane and piperazine-imidazole precursors. Critical steps include:

  • Coupling reactions : Use of palladium or copper catalysts to link adamantane and piperazine-imidazole moieties (e.g., Buchwald-Hartwig amination) .
  • Hydrochloride salt formation : Acidic conditions (e.g., HCl) to precipitate the final product .
  • Optimization factors : Temperature control (60–80°C for imidazole ring formation), solvent selection (DMF or ethanol for solubility), and catalyst loading (1–5 mol%) to minimize side reactions .

Q. Which analytical techniques are essential for structural characterization?

  • X-ray crystallography : Resolves 3D conformation (e.g., chair-shaped piperazine rings, L-shaped molecular geometry) and hydrogen-bonding networks .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms proton environments and carbon backbone .
  • IR/Raman : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and sulfur-containing moieties .
    • Mass spectrometry : Validates molecular weight (e.g., 360.32 g/mol for related compounds) .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does the compound’s structure influence its interaction with serotonin/dopamine receptors?

  • Adamantane moiety : Enhances lipid solubility and stabilizes receptor binding via hydrophobic interactions .
  • Piperazine-imidazole core : Acts as a pharmacophore, modulating receptor affinity (e.g., Ki values < 100 nM for 5-HT₂A in related compounds) .
  • Methodological validation : Radioligand binding assays (e.g., ³H-ketanserin for 5-HT₂A) and in vivo behavioral models (e.g., forced swim test for antidepressant activity) .

Q. What computational strategies predict the compound’s bioactivity and stability?

  • Density Functional Theory (DFT) : B3LYP/cc-pVDZ calculations optimize molecular geometry and predict vibrational spectra .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding poses at serotonin/dopamine receptors .
  • MD simulations : Assess stability in lipid bilayers (e.g., 100 ns trajectories using GROMACS) .

Q. How do crystallographic refinements address structural ambiguities?

  • Disorder modeling : Resolves overlapping electron densities (e.g., adamantane’s rigid structure vs. flexible piperazine) .
  • Hydrogen placement : Riding model approximations for C-bound H-atoms (Uiso = 1.2–1.5Ueq) .
  • Twinning analysis : Detects inverted domains (e.g., 0.27(9) minor component contribution in related crystals) .

Q. How should researchers resolve contradictions in reported synthesis yields or bioactivity data?

  • Experimental replication : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI) or solvents (DMF vs. DCM) to identify optimal conditions .
  • Meta-analysis : Cross-reference pharmacological data (e.g., IC₅₀ values) across assays (HEK-293 cells vs. animal models) .
  • Error mitigation : Control organic degradation (e.g., sample cooling at 4°C during prolonged experiments) .

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